molecular formula C18H17N3O4 B11025244 3-cyclopropyl-2-(4-methoxyphenyl)-6-nitro-2,3-dihydroquinazolin-4(1H)-one

3-cyclopropyl-2-(4-methoxyphenyl)-6-nitro-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11025244
M. Wt: 339.3 g/mol
InChI Key: ICPQGHLFSQPEKV-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate cyclopropyl ketone, the compound can be synthesized through a series of nitration, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

3-cyclopropyl-2-(4-methoxyphenyl)-6-nitro-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H17N3O4/c1-25-14-7-2-11(3-8-14)17-19-16-9-6-13(21(23)24)10-15(16)18(22)20(17)12-4-5-12/h2-3,6-10,12,17,19H,4-5H2,1H3

InChI Key

ICPQGHLFSQPEKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4CC4

Origin of Product

United States

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